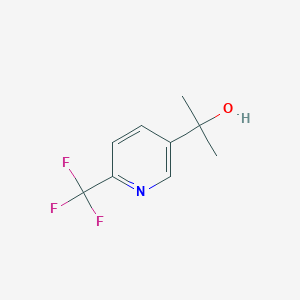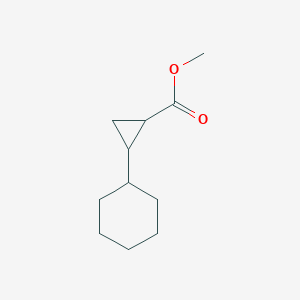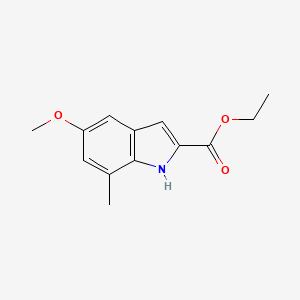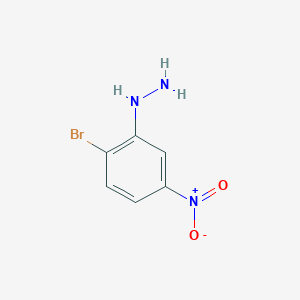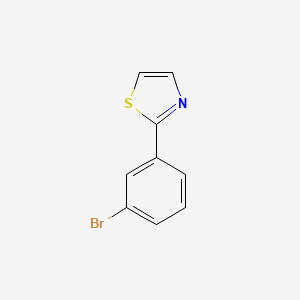
2-(3-Bromophenyl)thiazole
概要
説明
2-(3-Bromophenyl)thiazole is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a derivative of thiazole, a heterocyclic organic compound .
Synthesis Analysis
The synthesis of thiazole derivatives involves the combination of substituted aromatic ketones and thiourea in the presence of iodine . The synthesized derivatives are then evaluated for their structural confirmation using various spectroanalytical methods .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds have been found to undergo two-fold Cu-catalysed C–N coupling reactions . This reaction is a key step in the synthesis of various thiazole derivatives .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Synthesis and Biological Activity
2-(3-Bromophenyl)thiazole derivatives are synthesized using methods like microwave irradiation. These compounds are structurally confirmed through IR and NMR spectroscopy and evaluated for their biological efficacy, indicating their potential in medicinal chemistry and drug development (Rodrigues & Bhalekar, 2015).
Construction of Polycyclic Skeletons
Research shows the construction of thiophene-fused polycyclic π-conjugated skeletons using this compound derivatives. These compounds are synthesized through a one-pot reaction, highlighting their application in developing novel organic structures (Zhang et al., 2020).
Antimicrobial and Antifungal Activities
Studies have synthesized derivatives containing the this compound moiety and evaluated them for antimicrobial and antifungal activities. These findings suggest their potential use in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010; Ulusoy et al., 2002; Bharti et al., 2010).
Corrosion Inhibition
Research on this compound derivatives has explored their use as corrosion inhibitors, particularly for steel in acidic environments. Studies include computational modeling and Monte Carlo simulations to assess their effectiveness (Obot et al., 2016; Gong et al., 2019).
Catalysis and Arylation
These derivatives are used in palladium-catalyzed direct arylation processes. This application is significant in synthetic organic chemistry for constructing complex molecular architectures (Yokooji et al., 2003).
Inhibition of Metabolic Enzymes
This compound derivatives have been studied for their inhibitory effects on metabolic enzymes, demonstrating potential in therapeutic applications for diseases related to enzyme dysregulation (Korkmaz, 2022).
Polymer Synthesis and Optical Properties
These derivatives are utilized in the synthesis of new polymers, particularly in the development of materials with unique optical properties. This application is relevant in materials science, particularly for optoelectronic devices (Cetin, 2023).
Quantum Chemical and Molecular Dynamics Studies
Quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of this compound derivatives, aligning theoretical data with experimental results (Kaya et al., 2016).
Safety and Hazards
The safety data sheet for 2-(3-Bromophenyl)thiazole-4-carboxylic acid ethyl ester suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
Thiazole derivatives have been found to have diverse biological activities, and a lot of work has been done on the thiazole ring to find new compounds related to this scaffold . Future research may focus on the design and development of different thiazole derivatives to act as drug molecules with lesser side effects .
作用機序
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole-based analogs have been evaluated for their inhibitory activity towards vegfr-2 . VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), which plays a significant role in angiogenesis. Inhibition of VEGFR-2 can prevent the formation of new blood vessels, which is a crucial step in the growth of tumors .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-(3-Bromophenyl)thiazole.
Result of Action
Thiazole-based analogs have demonstrated cytotoxic potency against the mda-mb-231 breast cancer cell line . This suggests that this compound may have similar cytotoxic effects.
Action Environment
The solubility of thiazole in various solvents suggests that the action of this compound may be influenced by the chemical environment .
生化学分析
Biochemical Properties
2-(3-Bromophenyl)thiazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits antimicrobial activity by inhibiting bacterial enzymes, thereby disrupting essential metabolic processes . Additionally, this compound has shown potential as an antioxidant, interacting with reactive oxygen species and reducing oxidative stress . These interactions highlight the compound’s ability to modulate biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces apoptosis by activating specific signaling pathways and altering the expression of pro-apoptotic genes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth . These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication, by binding to its active site . This inhibition leads to DNA damage and cell death, particularly in rapidly dividing cancer cells . Additionally, this compound modulates gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions provide insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its biological activity, consistently inducing apoptosis and inhibiting cell proliferation in cancer cell lines . These findings suggest that the compound’s therapeutic effects are sustained over time, making it a promising candidate for further development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy, providing insights into its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . These interactions influence the compound’s localization and accumulation, impacting its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. The compound is predominantly localized in the nucleus, where it interacts with DNA and transcription factors . Additionally, it is found in the mitochondria, where it influences mitochondrial function and induces apoptosis . These subcellular localizations are mediated by targeting signals and post-translational modifications, directing the compound to specific compartments within the cell .
特性
IUPAC Name |
2-(3-bromophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETBCTULGKILCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695881 | |
| Record name | 2-(3-Bromophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30216-47-8 | |
| Record name | 2-(3-Bromophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



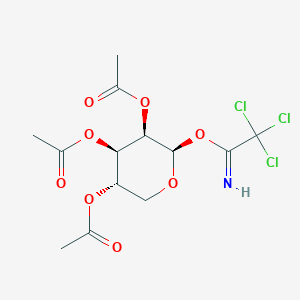
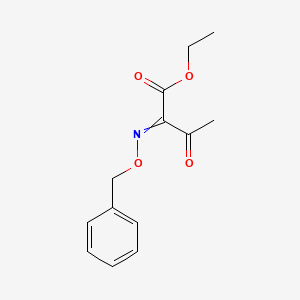
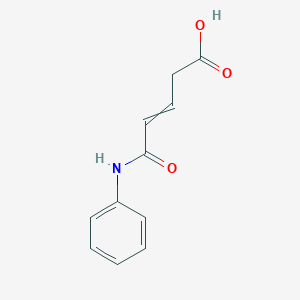

![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1503173.png)
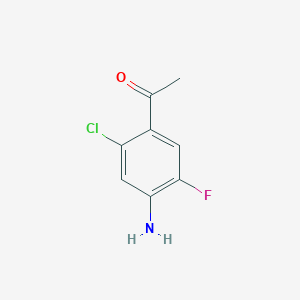
![1,3-Dimethyl-5-[2-(3-methyl-1,3-oxazolidin-2-ylidene)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1503181.png)
